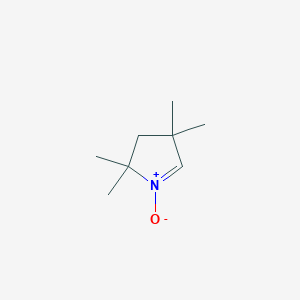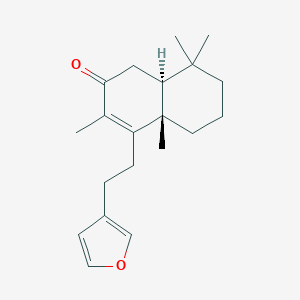
Hispanone
Overview
Description
Hispanone is an organic compound classified as a diterpenoid. It is known for its anti-inflammatory properties and is isolated from the plant Leonurus heterophyllus . The compound has a molecular formula of C20H28O2 and a molecular weight of 300.44 g/mol . This compound is a colorless liquid with a distinctive aroma and is used as an intermediate in the synthesis of various chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hispanone can be synthesized through the oxidation of acetophenone. Common oxidizing agents used in this process include tert-butyl hydroperoxide and peroxybenzoic acid . The reaction typically occurs in the presence of dilute sulfuric acid or acetic acid. The resulting product is purified through distillation to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation reactions using similar oxidizing agents. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Hispanone undergoes various chemical reactions, including:
Oxidation: Converts this compound into more oxidized derivatives.
Reduction: Reduces this compound to form alcohols.
Substitution: Involves replacing functional groups in the this compound molecule.
Common Reagents and Conditions:
Oxidation: Tert-butyl hydroperoxide, peroxybenzoic acid, dilute sulfuric acid, or acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Produces more oxidized diterpenoid derivatives.
Reduction: Forms alcohol derivatives of this compound.
Substitution: Results in halogenated this compound compounds.
Scientific Research Applications
Hispanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Studied for its anti-inflammatory properties and potential therapeutic effects.
Medicine: Investigated for its potential use in anti-inflammatory drugs.
Industry: Utilized in the production of solvents and additives for dyes and plastics.
Mechanism of Action
Hispanone exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as interleukins and prostaglandins . It targets specific molecular pathways involved in inflammation, including the cyclooxygenase pathway . The compound’s interaction with these pathways reduces the overall inflammatory response in biological systems .
Comparison with Similar Compounds
Hispanone is unique among diterpenoids due to its specific structure and biological activity. Similar compounds include:
- Galeopsin (CAS#76475-16-6)
- Persianone (CAS#170894-20-9)
- 6alpha-Hydroxythis compound (CAS#596814-48-1)
- 6beta-Hydroxythis compound (CAS#170711-93-0)
- Leojaponin (CAS#864817-63-0)
- Coronarin E (CAS#117591-81-8)
- Coronarin A (CAS#119188-33-9)
- Hedychenone (CAS#56324-54-0)
These compounds share structural similarities with this compound but differ in their functional groups and specific biological activities .
Properties
IUPAC Name |
(4aS,8aS)-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-14-16(7-6-15-8-11-22-13-15)20(4)10-5-9-19(2,3)18(20)12-17(14)21/h8,11,13,18H,5-7,9-10,12H2,1-4H3/t18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCSFZBBNZMTAQ-AZUAARDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(CCCC(C2CC1=O)(C)C)C)CCC3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@]2(CCCC([C@@H]2CC1=O)(C)C)C)CCC3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)
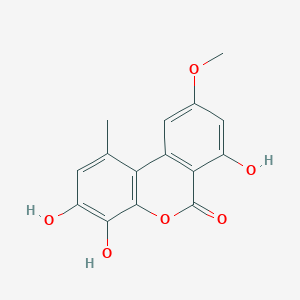
![[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B161504.png)

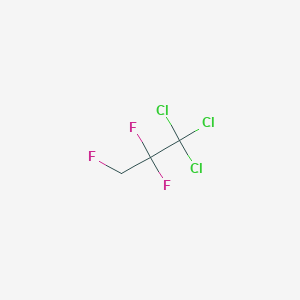
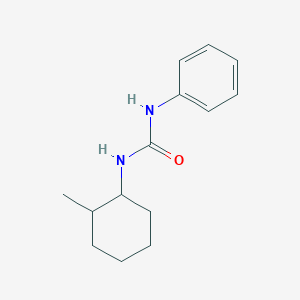

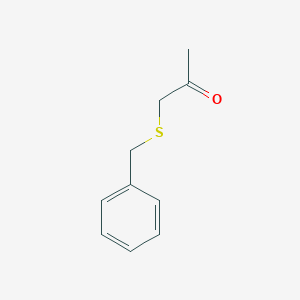


![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)
![[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B161523.png)
